molecular formula C7H2Br2ClFO B1450038 2,5-Dibromo-3-fluorobenzoyl chloride CAS No. 1806353-77-4

2,5-Dibromo-3-fluorobenzoyl chloride

Cat. No.: B1450038
CAS No.: 1806353-77-4
M. Wt: 316.35 g/mol
InChI Key: YBWFKLBTTYBRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dibromo-3-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Br2ClFO It is a derivative of benzoyl chloride, where the benzene ring is substituted with two bromine atoms at positions 2 and 5, and a fluorine atom at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives.

Industrial Production Methods: Industrial production of this compound may involve continuous processes such as tubular diazotization, which offers advantages like stability, safety, and energy efficiency . These methods are suitable for large-scale production and ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-fluorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an amide derivative, while coupling with an arylboronic acid would produce a biaryl compound.

Scientific Research Applications

2,5-Dibromo-3-fluorobenzoyl chloride finds applications in various scientific research areas:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-fluorobenzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Comparison: 2,5-Dibromo-3-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability compared to other benzoyl chloride derivatives. The combination of these halogens enhances its utility in various synthetic applications and research areas.

Properties

IUPAC Name

2,5-dibromo-3-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClFO/c8-3-1-4(7(10)12)6(9)5(11)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWFKLBTTYBRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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